Ziagen

Catalog No.
S516705
CAS No.
188062-50-2
M.F
C28H38N12O6S
M. Wt
670.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ziagen

CAS Number

188062-50-2

Product Name

Ziagen

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Solubility

In water, 77,000 mg/l @ 25 °C

Synonyms

(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol, 1592U89, abacavir, abacavir succinate, abacavir sulfate, Ziagen

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O

Ziagen is the brand name for abacavir sulfate, a synthetic nucleoside analogue utilized primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The chemical structure of abacavir sulfate is characterized by its molecular formula (C14H18N6O)2H2SO4(C_{14}H_{18}N_{6}O)_{2}\cdot H_{2}SO_{4} and a molecular weight of 670.76 grams per mole. It is classified as a carbocyclic nucleoside analogue and functions as a nucleoside reverse transcriptase inhibitor (NRTI) by interfering with viral RNA-dependent DNA polymerase, thereby inhibiting viral replication .

Abacavir sulfate appears as a white to off-white solid and is soluble in water. It is available in both tablet and oral solution forms, with the tablet containing 300 mg of abacavir per dosage unit and the oral solution providing 20 mg per milliliter .

Abacavir's mechanism of action targets HIV's replication process. It acts as a prodrug, meaning it requires conversion to its active form by cellular enzymes within the body. The active form of Abacavir competes with natural nucleosides and gets incorporated into the viral DNA chain by HIV's reverse transcriptase enzyme. However, Abacavir lacks the 3'-hydroxyl group essential for further chain elongation, leading to termination of viral DNA synthesis and ultimately inhibiting HIV replication [].

Mechanism of action:

Ziagen, also known as abacavir sulfate, belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). These drugs work by interfering with the replication of the Human Immunodeficiency Virus (HIV) []. NRTIs are similar to the natural building blocks used by the virus to make its genetic material (RNA). Once incorporated into the viral RNA chain, Ziagen stops the enzyme reverse transcriptase from converting the viral RNA into DNA, preventing the virus from integrating its genetic material into the host cell's DNA and replicating [].

Clinical Trials:

Extensive clinical trials have been conducted to evaluate the safety and efficacy of Ziagen in the treatment of HIV infection. These studies involved thousands of participants and established that Ziagen, when used in combination with other antiretroviral drugs, can effectively suppress HIV viral load and increase CD4+ T cell count, a crucial marker of immune function [, ].

Ongoing Research:

While Ziagen is currently used as part of combination therapy for HIV, research continues to explore its potential applications in various settings. Some areas of ongoing investigation include:

  • Combination therapy optimization: Researchers are studying the effectiveness of different combinations of antiretroviral drugs, including Ziagen, to optimize treatment regimens and potentially reduce the number of drugs required for effective viral suppression [].
  • Drug resistance: Studies are ongoing to understand how HIV develops resistance to Ziagen and other antiretroviral drugs. This research aims to identify new strategies to prevent and overcome drug resistance.
  • Long-term effects: Additionally, research is exploring the long-term safety and efficacy of Ziagen, particularly in individuals receiving treatment for extended periods [].

Abacavir undergoes several metabolic transformations within the body. It is primarily metabolized in the liver through two main pathways:

  • Alcohol Dehydrogenase: This enzyme converts abacavir into its inactive carboxylate metabolite.
  • Glucuronosyltransferase: This pathway leads to the formation of an inactive glucuronide metabolite.

These metabolites are subsequently excreted, with approximately 83% eliminated via urine and 16% via feces. Notably, abacavir does not significantly utilize the cytochrome P450 enzyme system for metabolism .

Abacavir exhibits potent antiviral activity against HIV-1. Its mechanism of action involves the intracellular conversion to carbovir-triphosphate, which competes with natural nucleotides for incorporation into viral DNA. This incorporation disrupts the replication process of HIV, effectively reducing viral load in infected individuals. The drug has a high bioavailability of approximately 83% when taken orally and can cross the blood-brain barrier, making it effective for central nervous system infections caused by HIV .

The synthesis of abacavir involves several steps that typically include:

  • Formation of the Cyclopentene Ring: Starting materials undergo cyclization to form a cyclopentene structure.
  • Introduction of Amino Groups: Various amine derivatives are introduced to create the necessary amino substituents on the purine ring.
  • Sulfonation: The final step involves converting abacavir to its sulfate salt form to enhance solubility and stability.

These synthetic pathways utilize standard organic chemistry techniques such as condensation reactions, cyclization, and functional group modifications .

Ziagen is primarily used in combination antiretroviral therapy (CART) for treating HIV-1 infections. It is not recommended for monotherapy due to potential resistance development. Abacavir is often combined with other antiretroviral agents such as lamivudine or zidovudine to enhance therapeutic efficacy and improve patient outcomes . Additionally, it has been studied for its role in preventing mother-to-child transmission of HIV during pregnancy.

Abacavir has notable drug interactions that can influence its therapeutic efficacy:

  • Protease Inhibitors: Drugs like tipranavir or ritonavir may reduce serum concentrations of abacavir by inducing glucuronidation.
  • Alcohol: Co-administration with ethanol can lead to adverse effects, particularly in pediatric populations.
  • Other Antiretrovirals: Abacavir's effectiveness can be altered when used alongside other NRTIs or non-nucleoside reverse transcriptase inhibitors .

Monitoring for hypersensitivity reactions is crucial when initiating therapy with abacavir, especially in patients with known genetic predispositions.

Several compounds share structural similarities or pharmacological profiles with abacavir:

Compound NameTypeKey Features
LamivudineNucleoside Reverse Transcriptase InhibitorEffective against HIV; often used in combination therapies
ZidovudineNucleoside Reverse Transcriptase InhibitorFirst approved NRTI; associated with myelosuppression
Tenofovir Disoproxil FumarateNucleotide Reverse Transcriptase InhibitorEffective against HIV and Hepatitis B; renal toxicity concerns
EmtricitabineNucleoside Reverse Transcriptase InhibitorSimilar mechanism; often combined with tenofovir

Abacavir's uniqueness lies in its specific structural configuration and its association with hypersensitivity reactions linked to particular genetic markers (HLA-B*57:01), which necessitates genetic screening prior to use .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

White to off-white solid

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

670.27579815 g/mol

Monoisotopic Mass

670.27579815 g/mol

Heavy Atom Count

47

LogP

log Kow = 1.2 @ 25 °C

Appearance

White to Off-White Solid

Melting Point

213-214 °C

UNII

J220T4J9Q2
1PPL256S5A

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (88.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ziagen is indicated in antiretroviral combination therapy for the treatment of Human Immunodeficiency Virus (HIV) infection in adults, adolescents and children. The demonstration of the benefit of Ziagen is mainly based on results of studies performed with a twice daily regimen, in treatment-naïve adult patients on combination therapy. Before initiating treatment with abacavir, screening for carriage of the HLA-B*5701 allele should be performed in any HIV-infected patient, irrespective of racial origin. Abacavir should not be used in patients known to carry the HLA-B*5701 allele.

Therapeutic Uses

Abacavir is indicated, in combination with other agents, for treatment of HIV-1 infection. /Included in US product labeling/

Pharmacology

Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR13
J05AF06

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved.
Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages.
The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

1423331-68-3
188062-50-2

Absorption Distribution and Excretion

Following oral administration of a 600-mg dose of radiolabeled abacavir, 82.2% of the dose is excreted in urine and 16% of the dose is excreted in feces. The 5-carboxylic acid metabolite, 5-glucuronide metabolite, and unchanged abacavir accounted for 30, 36, and 1.2%, respectively, of recovered radioactivity in urine; unidentified minor metabolites accounted for 15% of recovered radioactivity in urine.
It is not known whether abacavir is distributed into human milk; the drug is distributed into milk in rats.
Abacavir crosses the placenta in rats.
The oral bioavailability of abacavir is high with or without food; the CSF-to-plasma AUC ratio is approximately 0.3.
For more Absorption, Distribution and Excretion (Complete) data for ABACAVIR SULFATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Abacavir is partially metabolized by alcohol dehydrogenase (to form the 5'-carboxylic acid) and glucuronidation (to form the 5'-glucuronide).
The metabolic fate of abacavir has not been fully determined, but the drug is metabolized in the liver. Abacavir is metabolized by alcohol dehydrogenase to form the 5-carboxylic acid and by glucuronyltransferase to form the 5-glucuronide; these metabolites do not appear to have any antiviral activity. Any involvement of cytochrome p450 isoenzymes in the metabolism of abacavir is limited.
Intracellularly, abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase; abacavir monophosphate is then converted to carbovir monophosphate in a reaction catalyzed by cytosolic enzymes and then to carbovir triphosphate by cellular kinases. Intracellular (host cell) conversion of abacavir to carbovir triphosphate is necessary for the antiviral activity of the drug. The in vitro intracellular half-life of carbovir triphosphate in CD4+ CEM cells is 3.3 hours.

Wikipedia

Abacavir sulfate

FDA Medication Guides

Epzicom
Abacavir Sulfate; LAmivudine
TABLET;ORAL
VIIV HLTHCARE
12/10/2021
Ziagen
Abacavir Sulfate
SOLUTION;ORAL
11/24/2020
Triumeq Pd
Abacavir Sulfate; Dolutegravir Sodium; LAmivudine
SUSPENSION;ORAL
06/15/2023
Abacavir and LAmivudine
Abacavir Sulfate;Lamivudine
MYLAN LABORATORIES LIMITED
12/22/2023

Drug Warnings

A unique and potentially fatal hypersensitivity reaction occurs in 2% to 5% of patients receiving abacavir. Symptoms typically occur within the first six weeks of therapy and include fever, rash, nausea, malaise, and respiratory complaints, in various combinations. Symptoms initially may be mild but increase in severity with continued administration. Discontinuation of the medication usually resolves all signs and symptoms, but rechallenge may cause rapid onset of severe reactions, hypotension, and death. Once an abacavir hypersensitivity reaction is suspected or confirmed, it is recommended that the patient never by rechallenged with abacavir.
The major toxicity associated with abacavir therapy is potentially life-threatening hypersensitivity reactions. In clinical studies, hypersensitivity reactions have been reported in approximately 5% of adult and pediatric patients receiving abacavir in conjunction with lamivudine and zidovudine. Fatalities related to hypersensitivity reactions to abacavir have been reported. Manifestations of hypersensitivity usually are apparent within the first 6 weeks of abacavir therapy, but may occur at any time during therapy. Severe hypersensitivity reactions are likely to recur within hours following rechallenge in patients with a prior history of hypersensitivity to the drug, and these reactions may include life-threatening hypotension and death. The most severe hypersensitivity reactions reported to date have been in individuals who were rechallenged with abacavir after a previous hypersensitivity reaction to the drug. There also have been reports of severe or fatal hypersensitivity reactions occurring after abacavir was reintroduced in patients with no identified history of abacavir hypersensitivity or with unrecognized manifestations of hypersensitivity to the drug. Although these patients had discontinued abacavir for reasons unrelated to hypersensitivity (e.g., interruption in drug supply, discontinuance of abacavir during treatment for other medical conditions), some may have had symptoms present before discontinuance of the drug that were consistent with hypersensitivity but were attributed to other medical conditions (e.g., acute onset respiratory disease, gastroenteritis, adverse reactions to other drugs). Most of the hypersensitivity reactions reported following reintroduction of abacavir in these patients were indistinguishable from hypersensitivity reactions associated with abacavir rechallenge (i.e., short time to onset, increased severity of symptoms, poor outcome including death).Hypersensitivity reactions can occur within hours after abacavir is reintroduced; however, in some cases, these reactions occurred days to weeks following reintroduction of the drug.
Lactic acidosis and severe hepatomegaly with steatosis (sometimes fatal) have been reported rarely in patients receiving abacavir and also have been reported in patients receiving dideoxynucleoside reverse transcriptase inhibitors. Most reported cases have involved women; obesity and long-term therapy with a nucleoside reverse transcriptase inhibitor also may be risk factors. Increased serum concentrations of Gamma-glutamyltransferase (GGT, GGPT) have been reported in patients receiving abacavir.
Hypersensitivity reactions reported in patients receiving abacavir are characterized by the appearance of manifestations indicating involvement of multiple organ and body systems; these reactions have occurred in association with anaphylaxis, liver failure, renal failure, hypotension, and death. The most frequent manifestations of hypersensitivity reactions to abacavir include fever, rash, fatigue, GI symptoms such as nausea, vomiting, diarrhea, and abdominal pain, and respiratory symptoms such as pharyngitis, dyspnea, and cough. Other signs and symptoms include malaise, lethargy, myalgia, myolysis, headache, arthralgia, edema, paresthesia, lymphadenopathy, and mucous membrane lesions (e.g., conjunctivitis, mouth ulceration). Respiratory symptoms, including cough, dyspnea, and pharyngitis, have been reported in approximately 20% of patients with hypersensitivity reactions to abacavir. Fatalities have occurred in patients who developed hypersensitivity reactions in which the initial presentation included respiratory symptoms; some patients who experienced fatal hypersensitivity reactions were initially diagnosed as having an acute respiratory disease (pneumonia, bronchitis, flu-like illness). Hypersensitivity reactions can occur without rash; if rash occurs, it usually is maculopapular or urticarial, but may be variable in appearance. Laboratory abnormalities reported in patients experiencing a hypersensitivity reaction to abacavir include lymphopenia and increases in serum concentrations of liver enzymes, creatine kinase (CK, creatine phosphokinase, CPK), or creatinine.
For more Drug Warnings (Complete) data for ABACAVIR SULFATE (17 total), please visit the HSDB record page.

Biological Half Life

The in vitro intracellular half-life of carbovir triphosphate /SRP: a metabolite of abacavir sulfate,/ in CD4+ CEM cells is 3.3 hours.
The plasma elimination half-life of abacavir following a single oral dose (given as abacavir sulfate) is about 1.5 hours. In HIV-infected children 3 months to 13 years of age who received 8 mg/kg of abacavir every 12 hours (given as an oral solution containing abacavir sulfate), steady-state plasma elimination half-life averaged 1.3 hours and was essentially the same as that reported after a single dose. Following oral administration of a single 300-mg dose of abacavir to an individual with renal failure (glomerular filtration rate less than 10 mL/minute) undergoing peritoneal dialysis, the plasma elimination half-life of the drug was 1.33 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: S. M. Daluge, EP 349242 (1990 to Wellcome Foundation); S. M. Daluge et al, US 5034394 (1991 to Burroughs Wellcome).

Storage Conditions

Commercially available fixed-combination tablets containing abacavir sulfate, lamivudine, and zidovudine should be stored at 25C, but may be exposed to temperatures ranging from 15-30C.
Commercially available abacavir sulfate tablets and oral solution should be stored at a controlled room temperature of 20-25C. Abacavir sulfate oral solution may be refrigerated; freezing should be avoided.

Interactions

Concurrent use /of ethanol/ with abacavir may result in increased concentrations and half-life of abacavir as a result of competition for common metabolic pathways via alcohol dehydrogenase.
Methadone clearance increased 22% in patients stabilized on oral methadone maintenance therapy who started abacavir therapy with 600 mg twice daily; increase in clearance will not be clinically significant in the majority of patients; methadone dosage increase may be required in a small number of patients.

Dates

Modify: 2023-08-15

Explore Compound Types